molecular formula C15H28O3 B12586921 Acetic acid--(3R)-tridec-1-yn-3-ol (1/1) CAS No. 649561-38-6

Acetic acid--(3R)-tridec-1-yn-3-ol (1/1)

Cat. No.: B12586921
CAS No.: 649561-38-6
M. Wt: 256.38 g/mol
InChI Key: VVHRRIRBFLSRCF-ZOWNYOTGSA-N
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Description

Acetic acid–(3R)-tridec-1-yn-3-ol (1/1) is a chemical compound that combines acetic acid with a chiral alcohol, specifically (3R)-tridec-1-yn-3-ol. This compound is of interest due to its unique structure, which includes both an acetic acid moiety and a chiral alkyne alcohol. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–(3R)-tridec-1-yn-3-ol typically involves the reaction of (3R)-tridec-1-yn-3-ol with acetic acid. This can be achieved through esterification reactions, where the hydroxyl group of the alcohol reacts with the carboxylic acid group of acetic acid. Common reagents for this reaction include acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is often carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of acetic acid–(3R)-tridec-1-yn-3-ol may involve more efficient catalytic processes to ensure high yield and purity. These methods could include the use of solid acid catalysts or enzymatic catalysis to facilitate the esterification process. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–(3R)-tridec-1-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products

    Oxidation: Products may include diketones or carboxylic acids.

    Reduction: Products include alkenes or alkanes.

    Substitution: Products depend on the substituent introduced, such as alkyl halides or esters.

Scientific Research Applications

Acetic acid–(3R)-tridec-1-yn-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of acetic acid–(3R)-tridec-1-yn-3-ol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, disrupting normal cellular functions. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, while the alkyne group can undergo reactions that modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid–(3R)-oct-1-yn-3-ol (1/1): Similar structure but with a shorter carbon chain.

    Acetic acid–(3R)-dodec-1-yn-3-ol (1/1): Similar structure with a slightly shorter carbon chain.

Uniqueness

Acetic acid–(3R)-tridec-1-yn-3-ol is unique due to its specific combination of a long alkyne chain and a chiral center, which can impart distinct physical and chemical properties. This uniqueness makes it valuable in applications requiring specific stereochemistry and reactivity.

Properties

CAS No.

649561-38-6

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

acetic acid;(3R)-tridec-1-yn-3-ol

InChI

InChI=1S/C13H24O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h2,13-14H,3,5-12H2,1H3;1H3,(H,3,4)/t13-;/m0./s1

InChI Key

VVHRRIRBFLSRCF-ZOWNYOTGSA-N

Isomeric SMILES

CCCCCCCCCC[C@H](C#C)O.CC(=O)O

Canonical SMILES

CCCCCCCCCCC(C#C)O.CC(=O)O

Origin of Product

United States

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